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Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1]

As with any active pharmaceutical ingredient (API), controlling impurities in the bulk drug is

critical to ensure its quality, safety, and efficacy. One such impurity is Sofosbuvir impurity H, a

diastereoisomer of Sofosbuvir.[2] This application note provides a detailed protocol for the

quantitative analysis of Sofosbuvir impurity H in bulk drug substances using a high-

performance liquid chromatography (HPLC) method.

Sofosbuvir Impurity H is identified as a diastereoisomer of Sofosbuvir with the molecular

formula C29H33FN3O10P and a molecular weight of 633.56.[2] Its chemical name is

(2R,3R,4R,5R)-2-[(3S,5S)-5,8-Dimethyl-3-oxido-6-oxo-3-phenoxy-2,7-dioxa-4-aza-3λ5-

phosphanon-1-yl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-4-methyltetrahydro-3-

furanylbenzoate.[2]

This document outlines the necessary reagents, equipment, and a detailed experimental

workflow for the determination of this impurity.
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A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of Sofosbuvir
impurity H. This method is based on established analytical procedures for Sofosbuvir and its

related substances, and it is designed to be specific, accurate, and precise.

Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an

acidic buffer and an organic solvent. The separation is based on the differential partitioning of

Sofosbuvir and its impurities between the stationary and mobile phases. Detection is performed

using a UV detector at a wavelength where both Sofosbuvir and its impurities exhibit significant

absorbance.

Experimental Protocols
Equipment and Reagents

Equipment:

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

Analytical balance

Volumetric flasks and pipettes

pH meter

Sonicator

Syringe filters (0.45 µm)

Chemicals and Reagents:

Sofosbuvir reference standard

Sofosbuvir impurity H reference standard

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA) (HPLC grade)
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Water (HPLC grade)

Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:

Parameter Condition

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[3]

Mobile Phase
0.1% Trifluoroacetic acid in water: Acetonitrile

(50:50, v/v)[3]

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature Ambient

Detection Wavelength 260 nm[3]

Run Time Approximately 10 minutes

Preparation of Solutions
Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount

of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400

µg/mL).

Standard Stock Solution of Sofosbuvir Impurity H: Accurately weigh and dissolve an

appropriate amount of Sofosbuvir impurity H reference standard in the diluent to obtain a

known concentration (e.g., 25 µg/mL).

Standard Solution: Prepare a working standard solution by diluting the stock solutions with

the diluent to achieve a final concentration of Sofosbuvir and impurity H that is within the

linear range of the method.
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Sample Solution: Accurately weigh and dissolve a known amount of the Sofosbuvir bulk drug

sample in the diluent to obtain a concentration similar to the standard solution. Filter the

solution through a 0.45 µm syringe filter before injection.

System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system

is performing adequately. Inject the standard solution and evaluate the following parameters:

Tailing factor: Should be ≤ 2.0 for the Sofosbuvir and impurity H peaks.

Theoretical plates: Should be ≥ 2000 for both peaks.

Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections

should be ≤ 2.0%.

Data Presentation
The following table summarizes the quantitative data from a representative validation study for

the analysis of a process-related impurity of Sofosbuvir, which can be considered as a starting

point for the validation of the method for impurity H.[3]

Parameter Sofosbuvir
Sofosbuvir Impurity H
(Projected)

Linearity Range 160 - 480 µg/mL[3] 10 - 30 µg/mL[3]

Correlation Coefficient (r²) ≥ 0.999 ≥ 0.999

Limit of Detection (LOD) 0.01% (0.04 µg)[3] 0.03% (0.12 µg)[3]

Limit of Quantitation (LOQ) 0.50% (0.125 µg)[3] 1.50% (0.375 µg)[3]

Retention Time (RT) ~3.7 min[3] ~5.7 min[3]

Relative Standard Deviation

(RSD)
1.741%[3] 0.043%[3]
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Experimental Workflow
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Caption: Experimental workflow for the quantitative analysis of Sofosbuvir impurity H.
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Caption: Logical relationship of the quantitative analysis process.

Conclusion
The described HPLC method provides a robust and reliable approach for the quantitative

determination of Sofosbuvir impurity H in bulk drug substances. The method is based on

established analytical principles and can be readily implemented in a quality control laboratory.

It is crucial to validate the method with a certified reference standard of Sofosbuvir impurity H
to ensure its suitability for its intended purpose. This application note serves as a

comprehensive guide for researchers, scientists, and drug development professionals involved

in the quality assessment of Sofosbuvir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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